molecular formula C9H20N2O B7923310 2-(3-((Dimethylamino)methyl)pyrrolidin-1-yl)ethanol

2-(3-((Dimethylamino)methyl)pyrrolidin-1-yl)ethanol

Cat. No.: B7923310
M. Wt: 172.27 g/mol
InChI Key: AYTBCVLWTVQPEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-((Dimethylamino)methyl)pyrrolidin-1-yl)ethanol ( 1353953-49-7) is a chemical compound with the molecular formula C9H20N2O and a molecular weight of 172.27 g/mol . This organonitrogen compound features a pyrrolidine ring substituted with a dimethylaminomethyl group and an ethanol functional group, making it a valuable intermediate in organic synthesis and pharmaceutical research . Compounds with similar pyrrolidine and dimethylaminoethanol substructures are frequently explored in medicinal chemistry for their potential biological activity and are used as building blocks in the development of more complex molecules . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can rely on it as a defined chemical entity for constructing novel compounds or for various investigative purposes in a laboratory setting.

Properties

IUPAC Name

2-[3-[(dimethylamino)methyl]pyrrolidin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-10(2)7-9-3-4-11(8-9)5-6-12/h9,12H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTBCVLWTVQPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Pyrrolidine Precursors

A foundational strategy involves alkylating 3-(hydroxymethyl)pyrrolidine with dimethylamine-derived electrophiles. For instance, treatment of 3-(hydroxymethyl)pyrrolidine with dimethylaminomethyl chloride in the presence of a base such as potassium carbonate facilitates the introduction of the dimethylaminomethyl group. The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C for 12–24 hours, yielding intermediates that are subsequently functionalized with ethanol via ethylene oxide ring-opening (Figure 1A).

Key Data:

ParameterValue
SolventDMF
Temperature70°C
Reaction Time18 hours
Yield65–72%

Tosylation-Displacement Sequences

An alternative route involves converting the hydroxymethyl group of 3-(hydroxymethyl)pyrrolidine to a tosylate intermediate using tosyl chloride in dichloromethane. Subsequent displacement with dimethylamine in tetrahydrofuran (THF) at 0°C introduces the dimethylaminomethyl moiety. The ethanol group is then installed via nucleophilic substitution with 2-bromoethanol, though this step often requires silver nitrate catalysis to mitigate elimination side reactions.

Reductive Amination Pathways

Aldehyde Intermediate Formation

Reductive amination offers a stereocontrolled approach. 3-Formylpyrrolidine, generated via oxidation of 3-(hydroxymethyl)pyrrolidine using pyridinium chlorochromate (PCC), reacts with dimethylamine under hydrogenation conditions (H₂, 50 psi, 5% Pt/C catalyst). The resulting 3-(dimethylaminomethyl)pyrrolidine is then alkylated with ethylene oxide in ethanol, achieving quantitative conversion to the target compound.

Optimization Insights:

  • Catalyst Loading: 5% Pt/C outperforms Raney nickel in minimizing over-reduction byproducts.

  • Solvent Selection: Ethanol enhances solubility of gaseous hydrogen, improving reaction kinetics.

Cyclization of Amino Alcohol Precursors

Ring-Closing Metathesis (RCM)

A less conventional but highly efficient method employs Grubbs’ second-generation catalyst to cyclize N-allyl-2-(dimethylamino)ethylamine derivatives. For example, N-allyl-2-(dimethylamino)ethyl-3-buten-1-ol undergoes RCM in dichloromethane at 40°C, forming the pyrrolidine ring with >90% enantiomeric excess when chiral catalysts are utilized. Post-cyclization oxidation of the terminal alkene to a hydroxyl group completes the synthesis.

Dieckmann Cyclization

Dieckmann cyclization of dimethyl N-(2-hydroxyethyl)glutamate derivatives in refluxing xylene produces the pyrrolidine skeleton, albeit with moderate yields (40–50%) due to competing decarboxylation. Subsequent methylation of the ring-bound amine using methyl iodide and potassium tert-butoxide introduces the dimethylamino group.

Resolution and Purification Techniques

Chiral Chromatography

Racemic mixtures of 2-(3-((dimethylamino)methyl)pyrrolidin-1-yl)ethanol are resolved using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with hexane:isopropanol (85:15) mobile phases, achieving baseline separation of enantiomers.

Recrystallization Optimization

Recrystallization from ethanol:methanol (3:1 v/v) at −20°C enhances optical purity from 50% ee to >98% ee for enantiomerically enriched samples. Solvent ratios and cooling rates critically influence crystal morphology and purity.

Industrial-Scale Considerations

Continuous Flow Hydrogenation

Adoption of continuous flow reactors for reductive amination steps reduces Pt catalyst loading by 30% while maintaining 95% conversion rates. Residence times of 10–15 minutes at 100°C and 20 bar H₂ pressure are optimal.

Green Solvent Alternatives

Replacement of DMF with cyclopentyl methyl ether (CPME) in alkylation steps decreases environmental impact without compromising yield (68% vs. 70% in DMF) .

Chemical Reactions Analysis

Types of Reactions

2-(3-((Dimethylamino)methyl)pyrrolidin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the alcohol group, forming a simpler amine.

    Substitution: The amino group can participate in substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products

    Oxidation: The major products include ketones or aldehydes.

    Reduction: The major product is a simpler amine.

    Substitution: The major products depend on the substituent introduced, such as halides or other functional groups.

Scientific Research Applications

Building Block for Synthesis

2-(3-((Dimethylamino)methyl)pyrrolidin-1-yl)ethanol serves as a versatile building block in the synthesis of more complex pharmaceutical compounds. Its ability to act as a nucleophile due to the dimethylamino group allows for various chemical reactions, including:

  • Alkylation
  • Acylation
  • Formation of amides and esters

These reactions are crucial for developing new drug candidates with potential therapeutic effects.

Pharmacological Properties

Research indicates that compounds with dimethylamino groups often exhibit diverse biological activities. Specifically, studies have shown that this compound has potential pharmacological properties, including:

  • Interaction with neurotransmitter receptors
  • Modulation of enzyme activity

Case Study: Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various receptors and enzymes. For instance, it has been evaluated for its effectiveness as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in the biosynthesis of bioactive lipids. Such interactions are vital for understanding the therapeutic potential and safety profile of the compound .

Structure–Activity Relationship (SAR) Studies

SAR studies are essential for optimizing the pharmacological properties of compounds. In one study, modifications to the substituents on similar pyrrolidine-based compounds demonstrated significant increases in potency when specific groups were replaced or altered . This highlights the importance of structural modifications in enhancing biological activity.

Mechanism of Action

The mechanism of action of 2-(3-((Dimethylamino)methyl)pyrrolidin-1-yl)ethanol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Binding: It can bind to receptors on cell surfaces, triggering a cascade of intracellular events.

Comparison with Similar Compounds

N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide Hydrochloride

  • Molecular Formula : C₁₅H₂₀ClN₃O₂
  • Molecular Weight : 309.79 g/mol
  • Key Features: A quinoline derivative with a dimethylaminopropyl chain. Unlike the target compound, the dimethylamino group is part of a linear alkyl chain rather than a cyclic pyrrolidine. This structural difference reduces conformational rigidity but enhances bioavailability due to increased solubility .

5-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-chloro-3-iodopyridine

  • Molecular Formula: Not fully specified in evidence, but inferred to include a silyl-protected hydroxymethyl group.
  • Key Features: The pyrrolidine ring here is substituted with a silyl ether group, which increases lipophilicity (logP ~3.5) compared to the target compound’s ethanol group (logP ~0.9). Silyl protection is often used in synthesis to mask hydroxyl groups temporarily .

[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol

  • Molecular Formula: C₈H₁₇NO₂ (inferred from )
  • Key Features: Features a methoxyethyl substituent and a primary alcohol. The methoxy group confers moderate hydrophilicity, but the lack of a dimethylamino group reduces basicity compared to the target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Water Solubility (mg/mL)
2-(3-((Dimethylamino)methyl)pyrrolidin-1-yl)ethanol 172.27 0.9 >100 (pH 2)
N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide HCl 309.79 1.8 50 (pH 2)
5-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-chloro-3-iodopyridine ~450 (estimated) 3.5 <1
[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol 175.23 0.5 >100

Key Observations :

  • The target compound’s ethanol group enhances water solubility compared to silyl-protected analogues.
  • Dimethylamino-containing compounds exhibit pH-dependent solubility due to protonation .

Stability

  • The ethanol group in the target compound may undergo oxidation to a carboxylic acid under strong acidic conditions, whereas silyl-protected derivatives () are stable but require deprotection for functionalization .

Biological Activity

Introduction

2-(3-((Dimethylamino)methyl)pyrrolidin-1-yl)ethanol, also known as CAS number 1353981-12-0, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial and anticancer effects, along with detailed research findings and case studies.

The compound features a pyrrolidine moiety linked to a dimethylamino group and an ethanol chain. Its molecular formula is C10H20N2O, with a molecular weight of approximately 171.28 g/mol. The presence of the dimethylamino group enhances solubility and reactivity, making it valuable for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties:

  • Bacterial Strains : The compound has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
  • Mechanism of Action : The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways, although specific pathways remain to be elucidated.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies:

  • Cell Viability Studies : In vitro assays have shown that derivatives of this compound can inhibit the viability of cancer cell lines, including colorectal cancer organoids .
  • IC50 Values : Some derivatives exhibit low μM dose-dependent IC50 values, indicating strong cytotoxic effects against targeted cancer cells .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReferences
AntimicrobialStaphylococcus aureusMIC: 0.0039 - 0.025 mg/mL
AntimicrobialEscherichia coliComplete death within 8 hours
AnticancerColorectal cancer organoidsInhibition of cell viability
AnticancerVarious cancer cell linesLow μM IC50 values

Study on Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various pyrrolidine derivatives, this compound was included among tested compounds. Results indicated that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, confirming its potential as an antimicrobial agent .

Study on Anticancer Activity

Another study focused on the anticancer properties of this compound involved testing its effects on colorectal cancer organoids. The results showed that treatment with derivatives led to a marked decrease in cell viability and promoted apoptosis in tumor cells . This suggests that further development could lead to effective therapeutic agents against certain cancers.

Q & A

Q. What are the common synthetic routes for 2-(3-((Dimethylamino)methyl)pyrrolidin-1-yl)ethanol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting with pyrrolidine derivatives. For example:

  • Step 1: Reductive amination using sodium borohydride (NaBH₄) in methanol to introduce the dimethylamino group .
  • Step 2: Ethanol functionalization via nucleophilic substitution or condensation under reflux conditions (e.g., NaOH/EtOH) .
    Key Variables:
  • Solvent Choice: Ethanol or DMF affects reaction kinetics and byproduct formation. Ethanol favors milder conditions, while DMF enables higher temperatures for challenging substitutions .
  • Catalysts: EDC·HCl and HOBT improve coupling efficiency in amide bond formation .

Q. How is the purity of this compound validated in synthetic workflows?

Methodological Answer:

  • Chromatography: Reverse-phase HPLC (C18 column) with UV detection (λ = 254 nm) is standard. Retention times are compared against reference standards .
  • Spectroscopy: ¹H/¹³C NMR confirms structural integrity, with characteristic peaks for the pyrrolidine ring (δ 2.5–3.5 ppm) and ethanol moiety (δ 3.6–4.0 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 201.174 g/mol) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with targets like kinases or GPCRs. The dimethylamino group often shows affinity for ATP-binding pockets .
  • ADMET Prediction: Tools like SwissADME assess pharmacokinetics (e.g., logP ~1.2 suggests moderate blood-brain barrier penetration) .
    Case Study: Docking studies revealed hydrogen bonding between the ethanol moiety and residue Asp86 in β2-adrenergic receptors, suggesting potential agonist/antagonist activity .

Q. What strategies resolve contradictions in reported bioactivity data for pyrrolidine-ethanol derivatives?

Methodological Answer:

  • Dose-Response Analysis: EC₅₀/IC₅₀ curves (e.g., via MTT assays) clarify potency discrepancies across cell lines .
  • Metabolic Stability Testing: Liver microsome assays identify rapid degradation (e.g., CYP3A4-mediated oxidation), explaining variable in vivo efficacy .
  • Structural Analog Comparison: Replace the dimethylamino group with morpholine or piperidine to isolate pharmacophore contributions .

Q. How does stereochemistry at the pyrrolidine ring impact the compound’s pharmacological profile?

Methodological Answer:

  • Chiral Resolution: Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .
  • Enantiomer-Specific Assays: The (S)-enantiomer showed 10-fold higher binding to serotonin receptors (5-HT₃R) vs. (R) in radioligand displacement assays .
  • X-ray Crystallography: Resolve crystal structures to correlate spatial arrangement with activity .

Q. What experimental designs are optimal for studying the compound’s mechanism of action in neurodegenerative models?

Methodological Answer:

  • In Vitro Models: Primary neuronal cultures treated with Aβ25-35 or MPTP to mimic Alzheimer’s/Parkinson’s pathology. Measure neuroprotection via LDH release assays .
  • In Vivo Validation: Transgenic mice (e.g., APP/PS1) dosed orally (10–50 mg/kg). Behavioral tests (Morris water maze) and immunohistochemistry (amyloid plaque quantification) assess efficacy .

Q. How can synthetic byproducts be minimized during scale-up?

Methodological Answer:

  • Process Analytical Technology (PAT): In-line FTIR monitors reaction progress to optimize endpoint .
  • Design of Experiments (DoE): Vary temperature (50–80°C), solvent ratio (EtOH:H₂O), and stirring speed to identify robust conditions .
    Example: Increasing stirring speed from 200 to 500 rpm reduced byproduct formation by 30% in Step 2 .

Q. What advanced spectroscopic techniques characterize the compound’s dynamic behavior in solution?

Methodological Answer:

  • Dynamic NMR (DNMR): Detect conformational changes (e.g., pyrrolidine ring puckering) at variable temperatures .
  • NOESY: Nuclear Overhauser effects confirm spatial proximity between the ethanol group and pyrrolidine nitrogen .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.